(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester
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Description
“(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester” is a type of ester. Esters are organic compounds that are derived from carboxylic acids and alcohols . They are often used in a wide range of applications, including as solvents, plasticizers, and in the production of detergents and cosmetics .
Synthesis Analysis
Esters can be synthesized through a process known as esterification . This involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst . The reaction is reversible and does not go to completion . The products of this reaction are the ester and water . In the case of “(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester”, the carboxylic acid would be “2-Bromomethyl-pyrrolidine-1-carboxylic acid” and the alcohol would be “benzyl alcohol”.Molecular Structure Analysis
The molecular structure of an ester consists of a carbonyl group (C=O) and an alkoxy group (R-O-R’) . The carbonyl carbon is bonded to an oxygen atom and to another carbon atom, which is part of an alkyl or aryl group . The oxygen atom is also bonded to another carbon atom, which is part of another alkyl or aryl group .Chemical Reactions Analysis
Esters undergo a number of chemical reactions. One of the most common is hydrolysis, which is the breakdown of the ester in the presence of water . This reaction is catalyzed by either an acid or a base . Acidic hydrolysis results in a carboxylic acid and an alcohol, while basic hydrolysis (also known as saponification) results in a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding with each other, which results in lower boiling points compared to their carboxylic acid counterparts . They can engage in hydrogen bonding with water molecules, making low molar mass esters somewhat soluble in water .Future Directions
Esters, including “(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester”, have potential for diverse applications. For instance, they can be used for site-specific protein modifications, which can significantly advance the use of proteins in biological research and therapeutics development . Additionally, esters can be used in the production of soaps, detergents, and cosmetics, and as solvents and plasticizers .
properties
IUPAC Name |
benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEDETNNQUBIJG-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518801 |
Source
|
Record name | Benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90518801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester | |
CAS RN |
128510-24-7 |
Source
|
Record name | Benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90518801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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